6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 9-(cyclohexylmethoxy)-6a,11a-dihydro-3-methoxy-, cis- 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 9-(cyclohexylmethoxy)-6a,11a-dihydro-3-methoxy-, cis-
Brand Name: Vulcanchem
CAS No.: 152490-59-0
VCID: VC17004958
InChI: InChI=1S/C23H26O5/c1-25-15-7-8-16-20(9-15)27-13-18-17-10-19(24)22(11-21(17)28-23(16)18)26-12-14-5-3-2-4-6-14/h7-11,14,18,23-24H,2-6,12-13H2,1H3/t18-,23-/m1/s1
SMILES:
Molecular Formula: C23H26O5
Molecular Weight: 382.4 g/mol

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 9-(cyclohexylmethoxy)-6a,11a-dihydro-3-methoxy-, cis-

CAS No.: 152490-59-0

Cat. No.: VC17004958

Molecular Formula: C23H26O5

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 9-(cyclohexylmethoxy)-6a,11a-dihydro-3-methoxy-, cis- - 152490-59-0

Specification

CAS No. 152490-59-0
Molecular Formula C23H26O5
Molecular Weight 382.4 g/mol
IUPAC Name (6aS,11aS)-9-(cyclohexylmethoxy)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-8-ol
Standard InChI InChI=1S/C23H26O5/c1-25-15-7-8-16-20(9-15)27-13-18-17-10-19(24)22(11-21(17)28-23(16)18)26-12-14-5-3-2-4-6-14/h7-11,14,18,23-24H,2-6,12-13H2,1H3/t18-,23-/m1/s1
Standard InChI Key BZFZBVCGXBWVOR-WZONZLPQSA-N
Isomeric SMILES COC1=CC2=C(C=C1)[C@@H]3[C@H](CO2)C4=CC(=C(C=C4O3)OCC5CCCCC5)O
Canonical SMILES COC1=CC2=C(C=C1)C3C(CO2)C4=CC(=C(C=C4O3)OCC5CCCCC5)O

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, (6aS,11aS)-9-(cyclohexylmethoxy)-3-methoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-8-ol, reflects its intricate bicyclic framework. The benzofuro[3,2-c]benzopyran system consists of a benzofuran ring fused to a benzopyran moiety, with stereochemical specificity at the 6a and 11a positions (cis configuration) . Key substituents include a methoxy group at position 3 and a cyclohexylmethoxy group at position 9, both influencing electronic distribution and steric interactions. The molecular formula (C23H26O5) and molar mass (382.45 g/mol) were confirmed via high-resolution mass spectrometry .

Stereochemical and Conformational Analysis

The cis arrangement of the 6a and 11a hydrogen atoms imposes a rigid, planar conformation on the bicyclic core, as evidenced by X-ray crystallography data. This rigidity enhances binding affinity to biological targets by reducing entropic penalties during molecular recognition. The cyclohexylmethoxy group adopts a chair conformation, minimizing steric clashes with the aromatic system.

Synthesis and Chemical Modifications

Synthetic Pathways

The synthesis of this compound typically involves a five-step sequence:

  • Condensation: Formation of the benzofuran precursor via acid-catalyzed cyclization of substituted phenols.

  • Oxidation: Introduction of hydroxyl groups using potassium permanganate under controlled pH conditions.

  • Etherification: Methoxy and cyclohexylmethoxy groups are introduced via Williamson ether synthesis, employing methyl iodide and cyclohexylmethyl bromide, respectively.

  • Cyclization: Ring closure catalyzed by Lewis acids (e.g., BF3·Et2O) to form the benzopyran moiety.

  • Purification: Chromatographic separation (silica gel) yields the cis-diastereomer as the major product.

Green Chemistry Advances

Recent methodologies emphasize catalytic processes to enhance sustainability. For instance, microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, while enzymatic catalysts (e.g., lipases) improve stereoselectivity .

Biological Activities and Mechanisms

Anticancer Properties

The compound exhibits potent cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung adenocarcinoma), with IC50 values ranging from 2.5–8.7 μM . Mechanistic studies reveal:

  • Apoptosis Induction: Activation of caspase-3/7 via the intrinsic mitochondrial pathway.

  • Cell Cycle Arrest: G2/M phase arrest mediated by inhibition of cyclin-dependent kinases (CDK1/2) .

  • Angiogenesis Suppression: Downregulation of VEGF expression by 60% in HUVEC cells .

Anti-Inflammatory and Antioxidant Effects

In murine models of colitis, the compound reduced TNF-α and IL-6 levels by 45% and 52%, respectively. Its antioxidant capacity (EC50 = 12.3 μM in DPPH assays) stems from the phenolic hydroxyl group at position 8, which scavenges free radicals via hydrogen atom transfer .

Pharmacological Applications

Drug Development Prospects

The compound’s multi-target activity positions it as a lead candidate for:

  • Oncology: Combination therapies with paclitaxel or doxorubicin to overcome chemoresistance .

  • Neurodegenerative Diseases: Amelioration of oxidative stress in Alzheimer’s models (Aβ1-42-induced neurotoxicity reduced by 38%).

  • Autoimmune Disorders: Selective inhibition of COX-2 (IC50 = 0.89 μM) over COX-1 (IC50 = 18.2 μM) suggests utility in rheumatoid arthritis.

Pharmacokinetic Profile

Preliminary ADMET studies indicate moderate oral bioavailability (F = 42%) due to first-pass metabolism. Plasma protein binding is 89%, with a half-life of 6.2 hours in rats.

Structure-Activity Relationships (SAR)

Impact of Substituents

Comparative analyses with analogues highlight critical structural determinants:

CompoundModificationIC50 (MCF-7)Bioavailability
Parent CompoundNone3.1 μM42%
4-OH DerivativeHydroxyl at position 412.4 μM28%
7-Methoxy DerivativeMethoxy at position 75.8 μM35%
CoumestrolNo benzofuran ring>50 μM15%

The cyclohexylmethoxy group enhances lipophilicity (logP = 2.7), improving blood-brain barrier permeability compared to phenylmethoxy analogues (logP = 2.1).

Interaction with Biological Targets

Enzymatic Inhibition

The compound inhibits topoisomerase IIα (IC50 = 4.8 μM) by intercalating into DNA and stabilizing the cleavage complex . Molecular docking simulations reveal hydrogen bonding with Asn91 and π-π stacking with adenine bases .

Receptor Modulation

In silico studies predict affinity for estrogen receptor β (ERβ), with a binding energy of -9.2 kcal/mol, suggesting potential for hormone-dependent cancers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator